3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone
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Description
3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone is a useful research compound. Its molecular formula is C15H13ClN4O and its molecular weight is 300.75. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as hydrazones derived from α-dicarbonyl compounds, have been used as active pharmaceuticals
Mode of Action
It is known that 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal, a similar compound, participated in a reaction with methyl vinyl ketone under the conditions of microwave irradiation in the presence of dabco, forming a new compound . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Hydrazones of α-dicarbonyl compounds, which are structurally similar, are known to be convenient substrates in the synthesis of heterocyclic structures . This suggests that the compound may affect similar biochemical pathways.
Result of Action
It is known that a similar compound, 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal, participated in a reaction forming a new compound . This suggests that the compound may have similar molecular and cellular effects.
Properties
IUPAC Name |
(2E,3E)-1-(4-chlorophenyl)-3-hydrazinylidene-2-(phenylhydrazinylidene)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-12-8-6-11(7-9-12)15(21)14(10-18-17)20-19-13-4-2-1-3-5-13/h1-10,19H,17H2/b18-10+,20-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRLWWQRSHQBDB-KKFOIGKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.